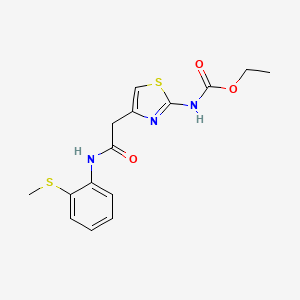

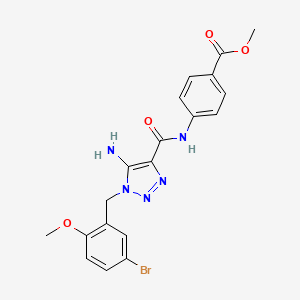

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide, also known as HMS-001, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HMS-001 is a small molecule that has been synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Protein Cross-linking and Enzyme Inhibition

Protein Cross-linkers : Compounds containing sulfosuccinimidyl groups have been used as hydrophilic, membrane-impermeant protein cross-linkers. These reagents demonstrate high efficiency in cross-linking proteins at physiological pH and are valuable tools in protein chemistry and molecular biology research Staros, 1982.

Enzyme Inhibition : The study of N-Ethyl-5-phenylisoxazolium-3′-sulfonate and its reaction kinetics provided insights into its potential as a spectrophotometric probe for various amino acid residues, highlighting its use in studying nucleophilic side chains of proteins Llamas et al., 1986.

Drug Metabolism and Molecular Imaging

Drug Metabolism Studies : A microbial-based surrogate biocatalytic system demonstrated the potential for producing mammalian metabolites of certain biaryl-bis-sulfonamide compounds, offering insights into their metabolism and facilitating the structural characterization of metabolites Zmijewski et al., 2006.

Molecular Imaging : Research on fluorinated derivatives of MMP inhibitors, including studies on their synthesis, characterization, and potential as PET radioligands, highlights the role of such compounds in imaging locally upregulated and activated matrix metalloproteinases in pathological processes Wagner et al., 2007.

Synthetic Organic Chemistry and Materials Science

- Synthesis of Functional Materials : The design and synthesis of new anionic "polymeric ionic liquids" with high charge delocalization demonstrate the application of sulfonamide-based compounds in creating materials with improved ionic conductivity, showcasing their utility in materials science Shaplov et al., 2011.

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-15(18,9-10-21-2)12-16-14(17)8-11-22(19,20)13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJOXEHXDYESPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)